molecular formula C21H25NO2 B6576047 3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 376371-41-4

3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B6576047
CAS No.: 376371-41-4
M. Wt: 323.4 g/mol
InChI Key: OZXLKPYJFSZSBG-UHFFFAOYSA-N
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Description

3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic small molecule characterized by a central propanamide backbone linked to a phenyl group and a tetrahydro-2H-pyran (THP) ring substituted with a phenylmethyl moiety. The THP ring contributes to its conformational rigidity and may enhance metabolic stability compared to aliphatic or piperidine-based analogs .

Properties

IUPAC Name

3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c23-20(12-11-18-7-3-1-4-8-18)22-17-21(13-15-24-16-14-21)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXLKPYJFSZSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Phenyltetrahydro-2H-Pyran-4-Carbaldehyde

This intermediate is prepared through a two-step process:

  • Friedel-Crafts Alkylation : Reaction of tetrahydropyran-4-carboxylic acid with benzene derivatives in the presence of Lewis acids like AlCl₃ achieves regioselective phenyl substitution.

  • Oxidation : The resulting 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is converted to the aldehyde using Rosenmund reduction or LiAlH₄-mediated partial reduction.

Table 1: Reaction Conditions for Friedel-Crafts Alkylation

ReagentSolventTemperatureYieldCitation
Benzene/AlCl₃Dichloromethane0–5°C68%
Toluene/FeCl₃NitromethaneReflux52%

Preparation of 3-Phenylpropanoyl Chloride

The propanamide precursor is synthesized via:

  • Hydrochlorination : 3-Phenylpropanoic acid treated with thionyl chloride (SOCl₂) or oxalyl chloride yields the acyl chloride.

  • Purification : Distillation under reduced pressure (60–80°C/15 mmHg) achieves >95% purity.

Amide Coupling and Final Assembly

The target compound is formed through nucleophilic acyl substitution between 4-phenyltetrahydro-2H-pyran-4-ylmethanamine and 3-phenylpropanoyl chloride. Two primary methods are documented:

Schlenk Technique Under Inert Atmosphere

Conditions :

  • Solvent: Anhydrous THF or DCM

  • Base: Triethylamine (3 eq)

  • Temperature: 0°C to room temperature

  • Yield: 72–85%

Procedure :

  • Dissolve 4-phenyltetrahydro-2H-pyran-4-ylmethanamine (1 eq) in THF.

  • Add triethylamine dropwise under argon.

  • Introduce 3-phenylpropanoyl chloride (1.1 eq) via syringe over 30 minutes.

  • Stir for 12 hours, then quench with ice water.

Carbodiimide-Mediated Coupling

Reagents :

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)
    Yield : 88–94%

Table 2: Comparative Analysis of Amidation Methods

MethodSolventCatalystTime (h)YieldPurity (HPLC)
SchlenkTHFNone1285%98.2%
EDC/HOBtDCMDMAP694%99.5%

Stereochemical Control and Byproduct Mitigation

The tetrahydropyran ring’s chair conformation introduces stereochemical complexity. Key strategies include:

  • Low-Temperature Cyclization : Minimizes epimerization at the 4-position.

  • Chiral Resolution : Use of (R)-(-)-Mandelic acid for diastereomeric salt formation (≥99% ee).

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.25–7.15 (m, 10H, Ar-H)

  • δ 4.02 (dd, J = 11.2 Hz, 2H, OCH₂)

  • δ 3.45 (t, J = 6.8 Hz, 2H, NCH₂)

HPLC-MS : m/z 324.2 [M+H]⁺ (calc. 323.4 g/mol).

Industrial-Scale Optimization

Continuous Flow Reactor Parameters :

  • Residence time: 8 minutes

  • Pressure: 12 bar

  • Throughput: 1.2 kg/h

  • Purity: 99.8%

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups would yield phenolic compounds, while reduction of the amide group would produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Due to its structural characteristics, this compound may have significant implications in medicinal chemistry:

  • Potential Drug Development : The amide group allows for interactions with biological molecules, making it a candidate for further exploration in drug design. Its unique structure may influence pharmacological properties compared to other similar compounds.

Biological Studies

Research indicates that 3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide could be useful in studying enzyme interactions:

  • Enzyme Inhibition Studies : The compound's ability to interact with enzymes through hydrogen bonding and hydrophobic interactions suggests it could serve as a tool for investigating enzyme mechanisms and developing enzyme inhibitors.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure can facilitate the synthesis of more complex organic molecules, particularly in creating derivatives with specific biological activities.

Case Study 1: Enzyme Interaction Studies

A study explored the interaction of amide derivatives with specific enzymes, demonstrating that modifications to the phenyl ring significantly affected binding affinity and inhibition efficacy. Such studies underline the importance of structural variations in optimizing enzyme inhibitors.

Case Study 2: Drug Development

Research focused on synthesizing analogs of 3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide to evaluate their pharmacological profiles. The findings indicated promising activity against certain cancer cell lines, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action for 3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide is not well-characterized. its structural features suggest it could interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. These interactions could influence enzyme activity or receptor binding.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Key Features Molecular Weight Target/Activity Evidence Source
7904688 (3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide) Piperidine ring, carbamothioyl group 395.5 g/mol Antitubercular (PyrG inhibition via EthA activation)
CAS 2034287-41-5 (3-phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide) Thiopyran ring, piperidine substituent 346.5 g/mol Not specified; structural similarity suggests potential antimicrobial activity
CAS 2034592-13-5 (3-(phenylsulfonyl)-N-(pyridin-3-yl(THP-4-yl)methyl)propanamide) Pyridinyl-THP hybrid, sulfonyl group 388.5 g/mol Undisclosed; sulfonyl group may modulate solubility/target binding
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-isopropoxyphenyl)methyl]propanamide Chloro-hydroxyphenyl, isopropoxyphenyl groups Not provided Potential CNS or anticancer applications due to aromatic complexity
7947882 (5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide) Thiophene core, nitro group 274.3 g/mol Antitubercular (PyrG inhibition via EthA activation)

Structural Differences and Implications

  • Backbone Modifications : The target compound’s propanamide chain is conserved in analogs like 7904688 and CAS 2034287-41-5, but substituents on the nitrogen vary (e.g., carbamothioyl vs. THP-methyl groups). These differences influence electronic properties and binding kinetics .
  • Ring Systems: Replacing the THP ring with thiopyran (sulfur instead of oxygen) in CAS 2034287-41-5 may alter metabolic stability and membrane permeability due to sulfur’s polarizability .

Antimicrobial Activity

  • PyrG Inhibition : Compounds 7904688 and 7947882 are prodrugs activated by EthA, targeting PyrG (CTP synthetase) in Mycobacterium tuberculosis. This mechanism disrupts nucleotide biosynthesis, leading to bactericidal effects . The target compound lacks direct evidence for PyrG inhibition but shares the propanamide scaffold critical for EthA activation.

Metabolic Stability

  • The THP ring in the target compound likely improves metabolic stability compared to piperidine or aliphatic analogs by reducing cytochrome P450-mediated oxidation .
  • Sulfur-containing analogs (e.g., thiopyran in CAS 2034287-41-5) may exhibit altered clearance rates due to sulfur’s interaction with hepatic enzymes .

Biological Activity

3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic organic compound with the molecular formula C21H25NO2 and a molecular weight of approximately 323.4287 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a phenyl group attached to a tetrahydro-2H-pyran moiety, which is believed to influence its biological interactions. The presence of the amide functional group suggests potential for hydrogen bonding interactions with biological macromolecules, such as proteins and enzymes.

PropertyValue
Molecular FormulaC21H25NO2
Molecular Weight323.4287 g/mol
CAS Number376371-41-4
IUPAC Name3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide

The exact mechanism of action for 3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide is not well-characterized; however, its structural features suggest that it may interact with various biological targets through:

  • Hydrogen bonding : The amide group can form hydrogen bonds with polar residues in proteins.
  • Hydrophobic interactions : The phenyl rings may engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
  • π-π stacking : The aromatic nature of the phenyl groups allows for π-π stacking interactions, potentially influencing enzyme activity or receptor binding.

Anticancer Activity

Research indicates that compounds similar to 3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide exhibit anticancer properties. For instance, studies on related structures have shown inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Compounds with similar functionalities have demonstrated antiproliferation effects against BRCA1 and BRCA2 deficient cancer cells, suggesting potential therapeutic applications in oncology .

Antiestrogenic Effects

In related studies, compounds within the same chemical family have displayed antiestrogenic activity. For example, certain derivatives have been noted for their ability to prevent pregnancy in rat models by exerting antiestrogen effects without significant uterotrophic activity . This suggests that 3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide may also possess similar properties, warranting further investigation into its reproductive effects.

Case Studies and Research Findings

  • Anticancer Studies : A study focusing on structural analogs of 3-phenyl-N-(tetrahydro-pyran) compounds demonstrated significant inhibition of cancer cell proliferation, highlighting the importance of structural modifications in enhancing biological activity .
  • Antiestrogenic Activity : Research on related compounds indicated that certain derivatives effectively blocked implantation in rat models, suggesting a role in reproductive health and potential applications in contraceptive development .

Q & A

Q. How does the compound interact with lipid bilayers or membrane-bound receptors?

  • Methodological Answer : Employ Fluorescence Anisotropy or Solid-State NMR to study membrane partitioning. Use Surface Plasmon Resonance (SPR) with reconstituted lipid bilayers to measure binding kinetics to GPCRs or ion channels.

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